

A Technical Guide to 3-Acetopropanol-d4

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Compound of Interest

Compound Name: 3-Acetopropanol-d4

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **3-Acetopropanol-d4**, a deuterated analog of 5-hydroxy-2-pentanone. It is intended to serve as a technical resource, detailing its chemical properties, structure, and primary applications in a scientific context.

Core Chemical Identity and Properties

3-Acetopropanol-d4 is a stable isotope-labeled version of 3-acetopropanol (also known as 5-hydroxy-2-pentanone).^{[1][2]} The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling is crucial for its primary application as an internal standard in mass spectrometry-based analyses.

The table below summarizes the key chemical identifiers and properties of **3-Acetopropanol-d4**.

Property	Value	Reference
Chemical Name	3-Acetopropanol-d4	[2]
Synonyms	1-Hydroxy-4-pentanone-d4, 3-Acetyl-1-propanol-d4, γ-Acetopropyl-d4 Alcohol, 4,4,5,5-tetradeuterio-5-hydroxypentan-2-one	[1][2]
CAS Number	1215544-11-8	
Unlabeled CAS Number	1071-73-4	
Molecular Formula	C5H6D4O2	
Molecular Weight	106.16 g/mol	
Form	Brown Oil	
Solubility	Chloroform, Dichloromethane, Methanol	

Structural Formula

The structural formula of **3-Acetopropanol-d4** is characterized by a pentanone backbone with a hydroxyl group at the 5-position and deuterium atoms at the 4 and 5 positions.

Below is a 2D structural representation generated using the DOT language.

2D Structure of **3-Acetopropanol-d4**

Applications and Experimental Use

3.1. Primary Application: Internal Standard

Due to its isotopic labeling, **3-Acetopropanol-d4** is predominantly used as an internal standard in quantitative analysis, particularly with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The deuterium labels give it a higher mass than its unlabeled counterpart, allowing it to be distinguished by the mass spectrometer while having nearly identical chemical and physical properties.

This co-elution and similar ionization efficiency enable accurate quantification of the unlabeled analyte (3-acetopropanol or related compounds) in complex biological matrices by correcting for sample loss during preparation and variations in instrument response.

3.2. Experimental Workflow: Use as an Internal Standard

The following diagram illustrates a typical experimental workflow for using **3-Acetopropanol-d4** as an internal standard in a quantitative mass spectrometry assay.



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Workflow for using an internal standard.

Methodologies and Protocols

General Protocol for Use as an Internal Standard:

- **Preparation of Standard Solutions:** A stock solution of **3-Acetopropanol-d4** is prepared in a suitable solvent (e.g., methanol) at a high concentration. This is then used to create a working solution at the desired concentration for spiking samples.
- **Sample Spiking:** A precise and known volume of the **3-Acetopropanol-d4** working solution is added to each biological sample, calibrator, and quality control sample at the beginning of the sample preparation process.
- **Sample Extraction:** The samples are subjected to an extraction procedure (e.g., solid-phase extraction, liquid-liquid extraction, or protein precipitation) to remove interfering matrix components and isolate the analyte and the internal standard.
- **Instrumental Analysis:** The extracted samples are injected into an LC-MS/MS or GC-MS system. The instrument is configured to monitor specific mass transitions for both the

unlabeled analyte and the deuterated internal standard.

- **Data Processing:** The peak areas for the analyte and the internal standard are integrated. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibrators.
- **Quantification:** The concentration of the analyte in the unknown samples is determined by calculating their peak area ratios and interpolating the value from the calibration curve.

Biological Context and Signaling Pathways

As a synthetic, isotopically labeled compound, **3-Acetopropanol-d4** is not involved in biological signaling pathways. Its utility is confined to its role as an analytical tool. The unlabeled compound, 5-hydroxy-2-pentanone, is a substrate for alcohol dehydrogenase, but it is not a known signaling molecule or a key metabolite in major metabolic pathways. Therefore, diagrams of signaling pathways are not applicable to this compound.

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References

- 1. 3-Acetopropanol-d4 | TRC-A164022-100MG | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
- 2. pharmaffiliates.com [pharmaffiliates.com]
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